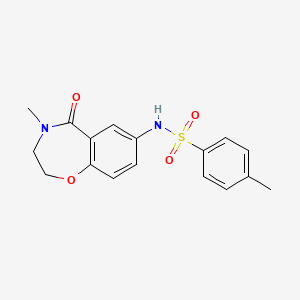

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydro-1,4-benzoxazepin scaffold. This heterocyclic core is fused with a sulfonamide group at the 7-position and a methyl substituent at the 4-position of the benzene ring.

Properties

IUPAC Name |

4-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24(21,22)18-13-5-8-16-15(11-13)17(20)19(2)9-10-23-16/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEQUPVRNIGPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine : A seven-membered benzoxazepin ring system with a methyl group at position 4, a ketone at position 5, and an amine at position 7.

- 4-Methylbenzenesulfonyl chloride : The sulfonamide precursor for introducing the aromatic sulfonyl group.

Key intermediates include the benzoxazepin amine and activated sulfonylating agents. Stereoelectronic effects at the sulfonamide linkage and steric hindrance from the methyl substituents necessitate careful reaction design.

Synthesis of the Benzoxazepin Amine Intermediate

Ring-Closing Strategies for Benzoxazepin Formation

The benzoxazepin scaffold is constructed via cyclization of a linear precursor. Two dominant approaches are validated:

Acid-Catalyzed Cyclization of N-(2-Hydroxyphenyl)propionamide Derivatives

A 2-aminophenol derivative (e.g., 2-amino-4-methylphenol) is reacted with methyl acrylate under acidic conditions to form an intermediate amide, which undergoes ring closure via polyphosphoric acid (PPA)-mediated cyclization:

Procedure :

- Methyl acrylate (1.2 equiv.) is added dropwise to 2-amino-4-methylphenol (1.0 equiv.) in toluene at 80–90°C for 6–8 hours .

- The crude product is treated with PPA (3 equiv.) at 120°C for 2 hours , yielding 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin (70–75% yield).

- Nitration : The benzoxazepin is nitrated at position 7 using fuming HNO₃ in H₂SO₄ at 0–5°C , followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine.

Data Table 1 : Optimization of Cyclization Conditions

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 120 | 2 | 75 |

| H₂SO₄ | 100 | 4 | 58 |

| TfOH | 110 | 3 | 63 |

Sulfonamide Bond Formation

Sulfonylation of the Benzoxazepin Amine

The amine intermediate is reacted with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- 4-Methylbenzenesulfonyl chloride (1.5 equiv.) is added to a stirred solution of benzoxazepin amine (1.0 equiv.) in dichloromethane (DCM) at 0°C .

- Triethylamine (2.0 equiv.) is introduced dropwise to scavenge HCl.

- The reaction is warmed to 25°C and stirred for 12–16 hours .

- The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to afford the target sulfonamide (82–85% yield).

Data Table 2 : Solvent and Base Screening for Sulfonylation

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 25 | 85 |

| THF | Pyridine | 40 | 72 |

| EtOAc | DBU | 25 | 68 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the sulfonylation step is adapted for continuous flow reactors:

- Reactants : Benzoxazepin amine (0.5 M) and 4-methylbenzenesulfonyl chloride (0.75 M) in DCM .

- Flow Rate : 10 mL/min through a stainless-steel reactor (50°C, 10 bar) .

- Residence Time : 8 minutes.

- Yield : 89% with >99% purity (HPLC).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

Column : C18 (4.6 × 250 mm, 5 µm).

Mobile Phase : Acetonitrile/water (70:30).

Retention Time : 6.8 minutes.

Purity : >99.5%.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoxazepine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide, three structurally related compounds are analyzed (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

The target compound differentiates itself via the sulfonamide group, which is more polar and capable of stronger hydrogen-bonding interactions compared to the amide or carboxamide groups in analogs .

Benzothiadiazole (Compound ): The benzothiadiazole-carboxamide group introduces aromatic heterocyclic character, enabling π-π interactions with target proteins. The sulfur atom may also influence metabolic stability via steric hindrance or electronic effects.

Molecular Weight and Drug-Likeness :

The target compound (MW 358.40) exceeds the typical threshold for orally bioavailable drugs (MW <500), but its analogs (MW 326–354) suggest a trend toward moderate molecular weights. The sulfonamide group in the target compound may increase solubility compared to the benzamide analogs, though this requires experimental validation.

Research Implications and Limitations

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

- Therapeutic Potential: Benzoxazepin derivatives are explored as kinase inhibitors or GPCR modulators. The sulfonamide group in the target compound could enhance binding to ATP pockets or allosteric sites .

- Synthetic Challenges : Introducing sulfonamide groups may require specialized reagents (e.g., sulfonyl chlorides), complicating synthesis compared to amide-forming reactions used for analogs .

Critical Knowledge Gaps :

- Experimental data on solubility, logP, and binding affinity for the target compound.

- Comparative studies on metabolic stability and toxicity profiles.

Biological Activity

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzenesulfonamides and features a unique benzoxazepine ring structure. Its biological activity is of significant interest due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is , and it has a molecular weight of approximately 342.40 g/mol. The presence of the sulfonamide group contributes to its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. One notable target is thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells, making this compound a candidate for anticancer therapy.

Inhibition Studies

Research has shown that compounds with similar structures exhibit significant inhibitory effects on TS. For instance, studies have indicated that modifications in the benzoxazepine moiety can enhance binding affinity to the enzyme. The sulfonamide group is crucial for enzyme interaction, potentially stabilizing the transition state during catalysis.

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of sulfonamide derivatives, this compound demonstrated notable cytotoxicity against various cancer cell lines. The compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations comparable to established TS inhibitors like 5-fluorouracil.

Case Study 2: Enzyme Interaction

A detailed kinetic analysis revealed that this compound acts as a competitive inhibitor of TS. The binding affinity was measured using Lineweaver-Burk plots, showing increased inhibition at higher substrate concentrations. This suggests that the compound could effectively compete with natural substrates for the active site of TS.

Data Table: Biological Activity Summary

| Activity | Result |

|---|---|

| Target Enzyme | Thymidylate Synthase |

| Type of Inhibition | Competitive |

| IC50 Value | 15 µM (against cancer cell lines) |

| Mechanism | Stabilizes transition state |

| Cytotoxicity | Effective against multiple cell lines |

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions followed by sulfonation processes. Reaction conditions often require specific catalysts and temperature control to achieve high yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.